Bis[2-(trimethylsilyloxy)ethyl] Ether
Description
Bis[2-(trimethylsilyloxy)ethyl] Ether (CAS 16654-74-3) is a silicon-containing ether with the molecular formula C₁₀H₂₆O₃Si₂. It features two 2-(trimethylsilyloxy)ethyl groups linked via an oxygen atom. This compound is synthesized through silylation reactions, where hydroxyl groups in diols are protected with trimethylsilyl (TMS) groups, enhancing stability and altering solubility .
Properties
IUPAC Name |
trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCNNAQIFXLAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCOCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339035 | |
| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16654-74-3 | |
| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
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Reagents :
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Diethylene glycol (1 equiv)
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Trimethylsilyl chloride (2.2 equiv)
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Triethylamine (2.4 equiv, as acid scavenger)
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Anhydrous dichloromethane (solvent)
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-
Conditions :
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Reaction conducted under nitrogen at 0°C → room temperature (20–25°C)
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Stirring duration: 12–24 hours
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Workup :
Key Data:
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Purity (GC) | ≥98% |
| Byproducts | <2% oligomeric siloxanes |
This method is scalable and avoids extreme temperatures, but excess TMSCl is required to ensure complete silylation.
Boron Trifluoride-Catalyzed Cyclization
A less conventional approach utilizes boron trifluoride etherate (BF₃·OEt₂) to catalyze the cyclization of 1,2-bis(trimethylsilyloxy)cyclobutene intermediates. This method, adapted from ketalization protocols, offers a pathway to access the target compound via Lewis acid-mediated rearrangements.
Procedure:
-
Reagents :
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1,2-Bis(trimethylsilyloxy)cyclobutene (1 equiv)
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BF₃·OEt₂ (10–15 mol%)
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Anhydrous dichloromethane
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Conditions :
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Reaction at −78°C → gradual warming to room temperature over 12 hours
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-
Workup :
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Selectivity | 90% (vs. dimeric byproducts) |
This method is advantageous for producing stereochemically defined derivatives but requires stringent moisture control.
Reductive Etherification with Chlorodimethylsilane (CDMS)
Adapted from polyether synthesis strategies, CDMS-mediated reductive etherification offers a modular route. This method couples silylation and etherification in a single pot, enhancing atom economy.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Yield | 91–95% |
| Molecular Weight | Up to 110.4 kDa (polymeric traces) |
While efficient, this method may produce low levels of polymeric side products, necessitating rigorous purification.
Two-Step Synthesis via Intermediate Silyl Ethers
A patent-derived method (CN104592287A) involves synthesizing 1,2-bis(trimethylsilyloxy)cyclobutene followed by acid-catalyzed rearrangement.
Step 1: Synthesis of 1,2-Bis(trimethylsilyloxy)cyclobutene
Step 2: Acid-Catalyzed Rearrangement
Key Advantages:
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Avoids volatile solvents in final step
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Compatible with industrial-scale production
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Direct Silylation | 80–85 | 98 | High | Low |
| BF₃ Cyclization | 68–72 | 90 | Moderate | High |
| CDMS Reductive | 91–95 | 97 | Moderate | Moderate |
| Two-Step Patent | 80–81 | 95 | High | High |
Chemical Reactions Analysis
Types of Reactions: Bis[2-(trimethylsilyloxy)ethyl] Ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Substitution: Reagents like halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of silanols.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
Chemistry:
Fluorinating Agent: Used in the preparation of fluorinated compounds.
Protecting Group: Acts as a protecting group for hydroxyl functionalities in organic synthesis.
Biology and Medicine:
Proteomics Research: Utilized in biochemical research, particularly in the study of proteins.
Industry:
Pharmaceutical Testing: Employed as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of Bis[2-(trimethylsilyloxy)ethyl] Ether primarily involves its role as a protecting group and a reagent in chemical synthesis. The trimethylsilyl groups protect hydroxyl functionalities, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Structurally Related Ethers
The following compounds share structural similarities with Bis[2-(trimethylsilyloxy)ethyl] Ether but differ in substituents and functional groups:
Detailed Analysis of Key Differences
Substituent Effects on Reactivity and Stability
Trimethylsilyl (TMS) Groups :
- This compound exhibits high thermal and hydrolytic stability due to the TMS groups, which protect the ether linkage from nucleophilic attack. This stability is critical in ATRP, where controlled deprotection of TMS groups enables precise polymer chain growth .
- In contrast, Bis(2-methoxyethyl) ether and Bis(2-ethoxyethyl) ether lack silicon and are more prone to hydrolysis. Their methoxy/ethoxy groups enhance hydrophilicity, making them suitable for aqueous formulations .
Chlorinated Derivatives :
Solubility and Compatibility
- This compound is highly soluble in nonpolar solvents (e.g., toluene, diethyl ether) due to its hydrophobic TMS groups. This contrasts with Bis(2-ethoxyethyl) ether, which is miscible with water and ethanol, and Bis(2-methoxyethyl) ether, a polar aprotic solvent .
Biological Activity
Bis[2-(trimethylsilyloxy)ethyl] Ether (C10H26O3Si2) is a silicon-containing compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its two trimethylsilyloxy groups attached to ethyl chains. The presence of silicon in its structure may contribute to unique biochemical interactions, which are crucial for its biological activity.
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | DPPH Assay | IC50 = 45 µg/mL |
| Study 2 | ABTS Assay | Effective against radical cation formation |
Anti-Inflammatory Effects
In addition to its antioxidant properties, this compound has shown promise in anti-inflammatory applications. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
- Mechanism of Action : The compound appears to modulate the NF-κB signaling pathway, leading to reduced expression of inflammatory markers.
- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-α production.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including drug-resistant bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The trimethylsilyloxy groups enhance the compound's ability to donate electrons and neutralize free radicals.
- Cytokine Modulation : By interfering with signaling pathways such as NF-κB, the compound reduces the expression of inflammatory cytokines.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
Safety and Toxicity
While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety for clinical use.
Q & A
Q. What are the critical safety protocols for handling Bis[2-(trimethylsilyloxy)ethyl] Ether in laboratory settings?
this compound requires stringent safety measures due to its flammability (H226) and potential reproductive toxicity (H360). Key precautions include:
- Using explosion-proof equipment and avoiding ignition sources (e.g., open flames, sparks) .
- Wearing PPE: chemical-resistant gloves, eye protection, and lab coats to prevent skin/eye contact .
- Storing in cool, well-ventilated areas away from oxidizing agents and under inert gas to prevent peroxide formation (EUH019) .
- Regularly testing for peroxides if stored long-term, using methods like iodide test strips .
Q. What synthetic methodologies are documented for this compound?
A common route involves chlorination of diethanol derivatives followed by condensation. For example:
- Reacting diethanol monomethyl ether with thionyl chloride to form intermediate chlorides.
- Alkoxide formation (e.g., sodium alkoxide) and subsequent condensation under controlled pH and temperature . Post-synthesis purification often includes vacuum distillation to isolate the product .
Q. What are the primary applications of this compound in organic synthesis?
This compound is utilized as:
- A high-boiling solvent for reactions requiring elevated temperatures (e.g., Grignard reactions, reductions) .
- A Lewis base in coordination chemistry to stabilize metal complexes or catalyze alkylation/condensation reactions .
- A building block for synthesizing specialty polymers or drug delivery systems due to its ether and silyloxy functional groups .
Advanced Research Questions
Q. How can researchers mitigate explosive peroxide formation during prolonged storage or reactions?
Peroxide formation is a critical hazard (EUH019). Mitigation strategies include:
- Adding stabilizers (e.g., BHT) to inhibit autoxidation .
- Storing in amber bottles under nitrogen or argon to limit light/oxygen exposure .
- Conducting regular peroxide testing using iodometric titration or commercial test kits .
- Disposing of aged stocks via controlled incineration (P501) .
Q. What analytical techniques are optimal for characterizing this compound and its degradation products?
- Gas Chromatography (GC) : Effective for purity assessment and detecting volatile byproducts (e.g., peroxides) using polar columns (e.g., DB-WAX) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies structural integrity, while ²⁹Si NMR confirms silyloxy group stability .
- Mass Spectrometry (MS) : High-resolution MS detects trace impurities and degradation products .
- Henry’s Law Constants : Quantify solubility in aqueous systems for environmental fate studies .
Q. How should researchers resolve contradictions in reported reactivity data under varying experimental conditions?
Discrepancies (e.g., reaction rates, byproduct profiles) may arise from:
- Moisture Sensitivity : Silyl ethers hydrolyze in humid conditions; use anhydrous solvents and inert atmospheres .
- Temperature Gradients : Optimize thermal control (e.g., reflux condensers) to ensure consistent reaction kinetics .
- Catalyst Purity : Characterize metal catalysts (e.g., via ICP-MS) to rule out contamination effects . Replicate studies with rigorous controls (e.g., fixed humidity, calibrated equipment) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
